trans-Octahydro-1H-indene, commonly known as trans-hydrindane, is a bicyclic hydrocarbon featuring a fused cyclopentane and cyclohexane ring system locked in a trans configuration. In industrial and advanced research procurement, this compound is primarily valued for its high liquid density (0.86 g/cm³) and its conformationally rigid structural backbone . Unlike flexible monocyclic or linear alkanes, trans-hydrindane provides a fixed geometric scaffold that is essential for synthesizing the C-D ring junctions of steroids and complex sesterterpenoids [1]. Furthermore, its boiling point of 159 °C and flash point of 39 °C establish it as a processable liquid for high-temperature organic synthesis and a high-density component in specialized aerospace fuel formulations [2].
Substituting trans-hydrindane with its diastereomer, cis-hydrindane, fundamentally compromises stereochemical integrity in synthesis workflows; while the trans isomer is conformationally locked, the cis isomer undergoes rapid chair-chair ring inversion, destroying the fixed spatial arrangement required for targeted drug and natural product backbones [1]. Furthermore, attempting to substitute trans-hydrindane with trans-decalin (a 6-6 fused system) alters the core bond angles and torsional strain profiles, rendering the substitute incompatible for applications requiring the specific geometry of a five-membered ring fused to a six-membered ring [2]. Finally, for high-density fuel or traction fluid applications, replacing trans-hydrindane with standard linear alkanes results in a severe drop in volumetric energy density, directly degrading application-critical performance .
The critical differentiator for trans-hydrindane in synthetic procurement is its absolute conformational rigidity compared to its cis counterpart. In the trans configuration, the cyclohexane ring is locked in a single chair conformation with two equatorial bonds fusing it to the cyclopentane ring, preventing ring-flipping [1]. In contrast, cis-hydrindane is highly flexible and rapidly equilibrates between two degenerate chair-chair conformations. This locked geometry ensures that downstream functionalization occurs with predictable stereocontrol, which cannot be achieved with the rapidly inverting cis-isomer [2].
| Evidence Dimension | Conformational Inversion (Ring Flipping) |
| Target Compound Data | 0 inversions (Conformationally locked rigid scaffold) |
| Comparator Or Baseline | cis-Hydrindane (Rapid chair-chair inversion equilibrium) |
| Quantified Difference | Absolute rigidity vs. dynamic flexibility |
| Conditions | Standard ambient temperature and pressure synthesis conditions |
Procurement of the pure trans isomer is mandatory for multi-step syntheses of steroids and terpenoids where fixed stereocenters must be maintained without degradation via conformational flipping.
For materials science and aerospace fuel procurement, volumetric mass density is a primary selection criterion. trans-Hydrindane exhibits a liquid density of approximately 0.86 g/cm³ at 20 °C . When compared to a standard linear alkane of the same carbon number, such as n-nonane (density ~0.71 g/cm³), trans-hydrindane provides a substantially denser liquid phase [1]. This elevated density is a direct result of its compact, fused bicyclic structure, which maximizes mass per unit volume without introducing heteroatoms or aromatic instability [2].
| Evidence Dimension | Liquid Density at 20 °C |
| Target Compound Data | 0.86 g/cm³ |
| Comparator Or Baseline | n-Nonane (~0.71 g/cm³) |
| Quantified Difference | ~21% higher volumetric density |
| Conditions | Liquid phase at 20 °C |
Higher liquid density directly translates to higher volumetric energy density, making this compound a quantitatively stronger candidate for volume-constrained aerospace fuels and high-performance traction fluids.
In bicyclic ring systems, the thermodynamic energy gap between cis and trans isomers dictates whether one isomer can be easily accessed via equilibration of the other. While trans-decalin is vastly more stable than cis-decalin (by >2.5 kcal/mol), the thermodynamic gap between trans-hydrindane and cis-hydrindane is exceptionally narrow, with the trans isomer being more stable by only ~0.6 to 1.0 kcal/mol due to the inherent torsional strain of the five-membered ring [1]. Because this energy difference is so small, attempting to synthesize trans-hydrindane derivatives via thermodynamic equilibration of cis mixtures yields poor diastereomeric ratios [2].
| Evidence Dimension | Thermodynamic Stability Gap (trans vs cis) |
| Target Compound Data | ~0.6 - 1.0 kcal/mol preference for trans-hydrindane |
| Comparator Or Baseline | Decalin system (>2.5 kcal/mol preference for trans-decalin) |
| Quantified Difference | ~1.5 - 1.9 kcal/mol narrower thermodynamic driving force |
| Conditions | Equilibrium epimerization conditions |
Buyers cannot rely on simple chemical equilibration to convert cheap cis-precursors into trans-products; the pure trans-hydrindane core must be explicitly procured to ensure high-yield stereospecific synthesis.
trans-Hydrindane offers a highly favorable thermal profile for scale-up and high-temperature processing. It features a boiling point of 159 °C, which is significantly higher than common monocyclic solvents or structural analogues like cyclohexane (boiling point ~80 °C) . This elevated boiling point, combined with a flash point of 39 °C, allows chemists to conduct liquid-phase reactions at elevated temperatures without the immediate need for pressurized reactor vessels, simplifying the engineering requirements for downstream functionalization [1].
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 159 °C |
| Comparator Or Baseline | Cyclohexane (80 °C) |
| Quantified Difference | 79 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point enables high-temperature synthetic steps in standard glassware or unpressurized reactors, reducing equipment costs and improving safety margins during scale-up.
Directly leveraging the conformational rigidity and locked stereocenters detailed in Section 3, trans-hydrindane is the required building block for synthesizing the C-D ring junctions of complex steroids and sesterterpenoids (e.g., pleurotin and retigeranic acid). Its inability to undergo ring-flipping ensures that subsequent functionalization reactions proceed with strict stereocontrol, preventing the formation of unwanted diastereomers that occur with flexible precursors [1].
Based on its elevated volumetric density (0.86 g/cm³) compared to linear alkanes, trans-hydrindane is utilized as a high-mass component in advanced jet and rocket fuel formulations. The compact bicyclic structure provides higher energy output per unit volume, which is a critical procurement requirement for volume-constrained aerospace applications where maximizing payload capacity is paramount [2].
Benefiting from its elevated boiling point of 159 °C, trans-hydrindane serves as a stable, non-polar hydrocarbon medium for high-temperature chemical transformations. It allows process chemists to bypass the need for pressurized systems that would be required if using lighter cycloalkanes like cyclohexane, thereby streamlining the operational workflow in industrial scale-up .
Flammable;Health Hazard